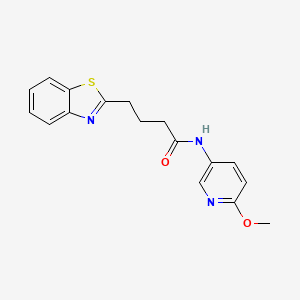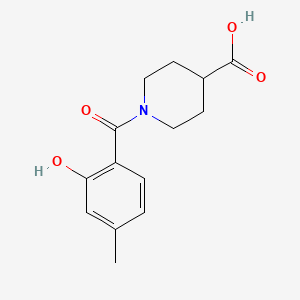
1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid, also known as HMBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBPC is a piperidine derivative that contains a benzoyl group and a hydroxyl group. It is an off-white powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid may act by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and lung cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one of the limitations of using 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid. One area of interest is the development of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid and to identify its molecular targets. Finally, the development of new synthesis methods for 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid may also be of interest to the scientific community.
Conclusion:
In conclusion, 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its multiple biological activities make it a versatile compound that can be used in various assays and experiments. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成法
The synthesis of 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction between 2-hydroxy-4-methylbenzoic acid and piperidine-4-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The reaction yields 1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid as a product, which can be further purified through recrystallization.
科学的研究の応用
1-(2-Hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
特性
IUPAC Name |
1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-2-3-11(12(16)8-9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10,16H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDNNUFRTOTAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


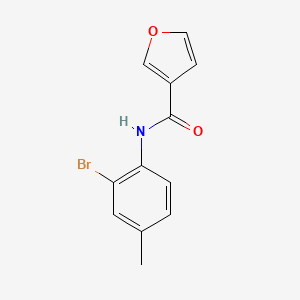

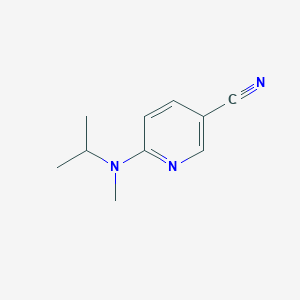





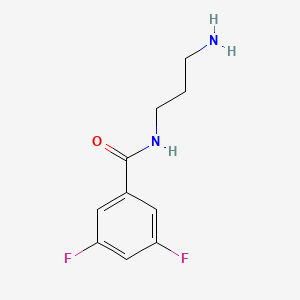

![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
